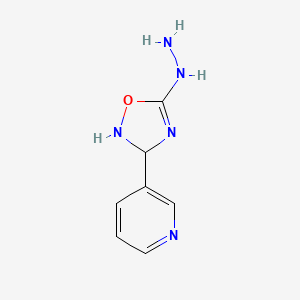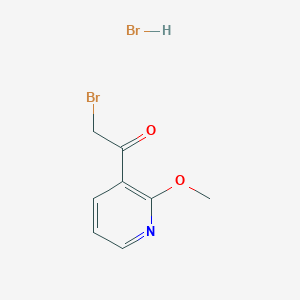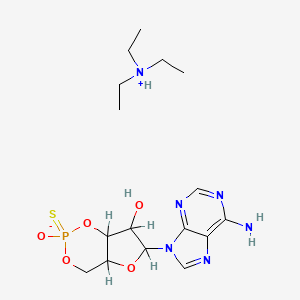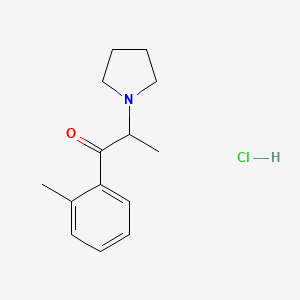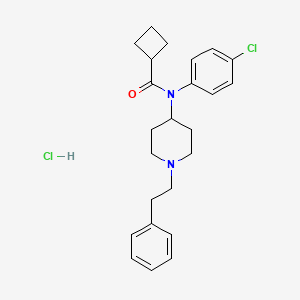
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as phenethylamine and cyclobutanecarboxylic acid.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the piperidine derivative with the cyclobutanecarboxamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride may be used to investigate its effects on cellular processes and pathways. It could be a potential candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain medical conditions, depending on its pharmacological properties.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrate
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties. Its combination of the piperidine ring and the cyclobutanecarboxamide moiety sets it apart from other similar compounds.
Conclusion
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclobutanecarboxamide, monohydrochloride is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research
Properties
CAS No. |
2748290-00-6 |
|---|---|
Molecular Formula |
C24H30Cl2N2O |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H29ClN2O.ClH/c25-21-9-11-22(12-10-21)27(24(28)20-7-4-8-20)23-14-17-26(18-15-23)16-13-19-5-2-1-3-6-19;/h1-3,5-6,9-12,20,23H,4,7-8,13-18H2;1H |
InChI Key |
IHMODZCKOWKKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


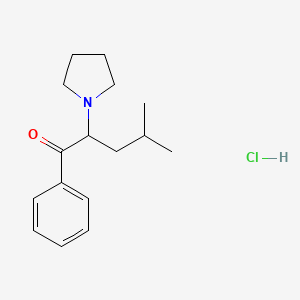

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)
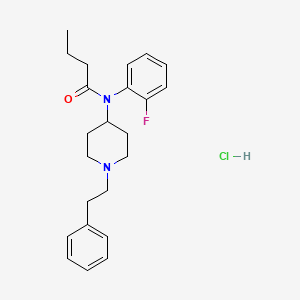
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)
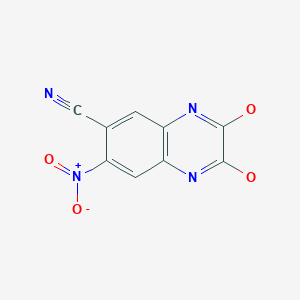
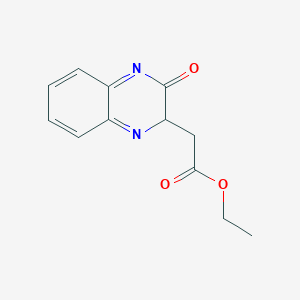
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
